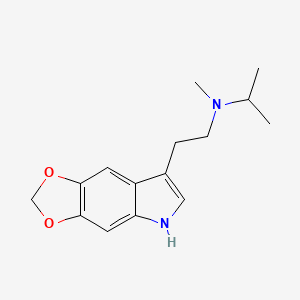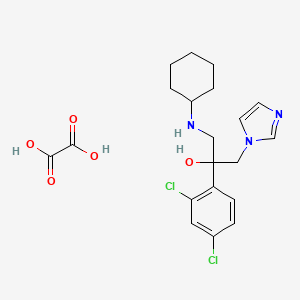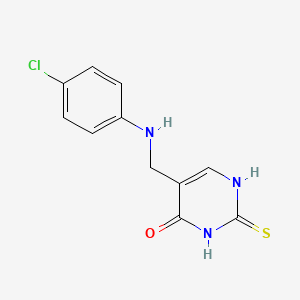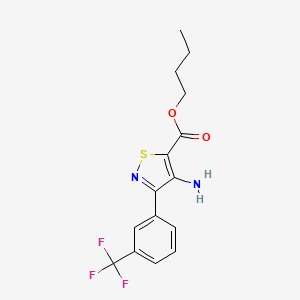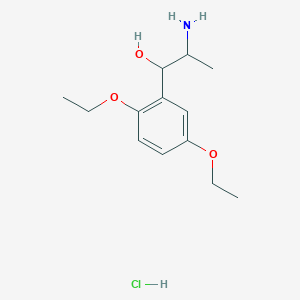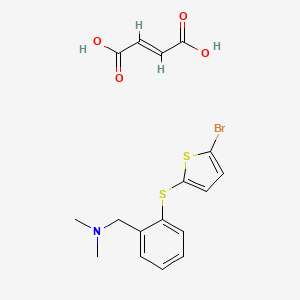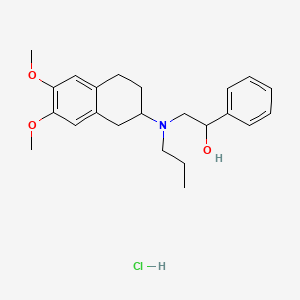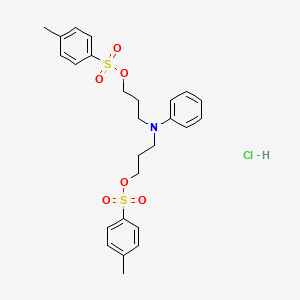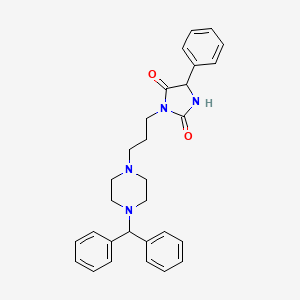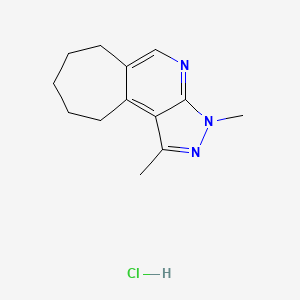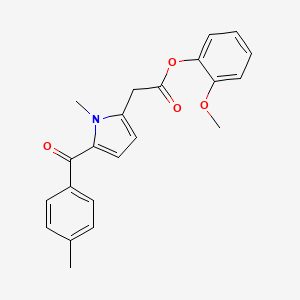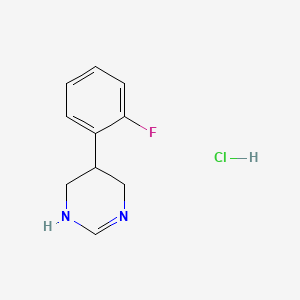
Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride is a chemical compound with the molecular formula C10H12ClFN2 and a molecular weight of 214.67 g/mol . It belongs to the family of pyrimidines, which are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring . Pyrimidines are found in nature in various forms, including nucleic acid constituents such as cytosine, thymine, and uracil .
Méthodes De Préparation
The synthesis of Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-fluorophenyl-3-oxobutanoate. This intermediate is then cyclized with guanidine to yield the desired pyrimidine compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical research and development projects.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis by interfering with the function of DNA polymerase, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride can be compared with other similar compounds, such as:
- 5-(2-chlorophenyl)-1,4,5,6-tetrahydropyrimidine, hydrochloride
- 5-(2-bromophenyl)-1,4,5,6-tetrahydropyrimidine, hydrochloride
- 5-(2-methylphenyl)-1,4,5,6-tetrahydropyrimidine, hydrochloride
These compounds share a similar pyrimidine core structure but differ in the substituents attached to the phenyl ring.
Propriétés
Numéro CAS |
114703-66-1 |
|---|---|
Formule moléculaire |
C10H12ClFN2 |
Poids moléculaire |
214.67 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride |
InChI |
InChI=1S/C10H11FN2.ClH/c11-10-4-2-1-3-9(10)8-5-12-7-13-6-8;/h1-4,7-8H,5-6H2,(H,12,13);1H |
Clé InChI |
QHNGZXOVGBHRAH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN=CN1)C2=CC=CC=C2F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



